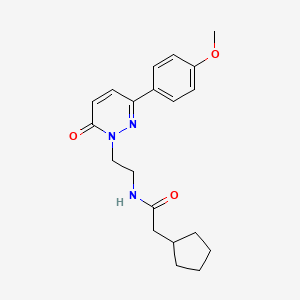

![molecular formula C22H17F4N7O B2920849 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920387-96-8](/img/structure/B2920849.png)

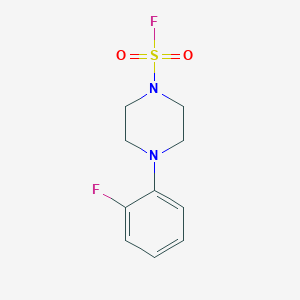

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, a piperazine ring, and a trifluoromethylphenyl group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the stereochemistry and relative configurations of the compound .Applications De Recherche Scientifique

Receptor Antagonist Activity

Research has been focused on synthesizing derivatives with specific antagonist activity towards certain receptors. For instance, a study by Watanabe et al. (1992) on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives found compounds with potent 5-HT2 antagonist activity. This research indicates that certain structural components, such as the triazolo[4,5-d]pyrimidin-7-yl group, could be crucial in enhancing receptor affinity and selectivity (Watanabe et al., 1992).

Antimicrobial and Antitumor Activities

Another area of research includes the development of compounds with significant antimicrobial and antitumor activities. Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, demonstrating significant inhibition against various human pathogenic bacteria. This suggests the potential for developing new antimicrobial agents using the core chemical structure as a foundation (Nagaraj et al., 2018).

Mechanism of Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, as described by Zhang et al. (2007), reveal a unique mechanism of tubulin inhibition. These compounds, structurally related to "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone," promote tubulin polymerization without binding competitively with paclitaxel. This unique action mechanism against tubulin, a key protein involved in cell division, highlights a potential route for anticancer drug development (Zhang et al., 2007).

Anticonvulsant Agents

Research into the development of sodium channel blockers and anticonvulsant agents has also been explored. Malik and Khan (2014) synthesized novel derivatives showing potent anticonvulsant activities, indicating the potential for these compounds in treating neurological disorders (Malik & Khan, 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets.

Mode of Action

It’s known that triazole derivatives can interact with a variety of enzymes and receptors, affecting their function . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.

Result of Action

Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines . This suggests that the compound could have similar effects, although this would depend on the specific target and cellular context.

Orientations Futures

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could be conducted to evaluate its safety profile and potential uses in medicine or other fields.

Analyse Biochimique

Biochemical Properties

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone interacts with various enzymes and proteins . It has been found to inhibit USP28, a deubiquitinating enzyme . This interaction is crucial for its biological activity .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been reported to inhibit the proliferation of cells, affect the cell cycle at the S phase, and inhibit the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Molecular Mechanism

At the molecular level, this compound binds to USP28 and directly affects its protein levels . This binding interaction is crucial for its mechanism of action .

Temporal Effects in Laboratory Settings

It has been reported that the compound exhibits potent inhibitory activity against USP28 .

Propriétés

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F4N7O/c23-14-4-3-5-15(12-14)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)16-6-1-2-7-17(16)22(24,25)26/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNJYFMWISFXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F4N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

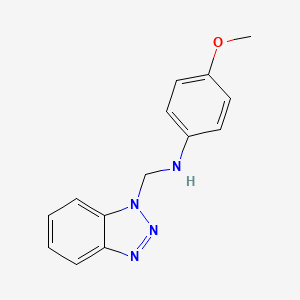

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

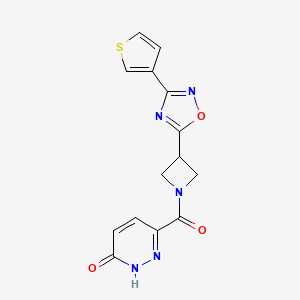

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)

![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)

![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)